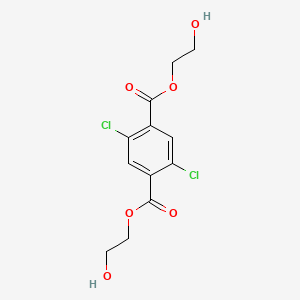
Bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate is an organic compound that belongs to the class of diesters. It is derived from the esterification of 2,5-dichloroterephthalic acid with ethylene glycol. This compound is known for its applications in the synthesis of various polymers and resins, particularly in the production of polyethylene terephthalate (PET) and other related materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,5-dichloroterephthalic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The resulting product is then purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous esterification processes. This involves the use of large reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves the use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms in the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium hydroxide (KOH) are employed for substitution reactions.
Major Products Formed
Oxidation: 2,5-dichloroterephthalic acid.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing biodegradable materials for medical implants.
Industry: Utilized in the production of high-performance resins and coatings.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate involves its interaction with various molecular targets. In polymer synthesis, the compound acts as a building block, undergoing polymerization reactions to form long-chain polymers. The ester groups facilitate the formation of ester linkages, while the dichlorobenzene moiety provides rigidity and stability to the polymer structure. The pathways involved include esterification and polycondensation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar structure but lacks the chlorine atoms.
Bis(2-hydroxyethyl) isophthalate: Similar ester groups but different benzene ring substitution pattern.
Bis(2-hydroxyethyl) phthalate: Similar ester groups but different benzene ring substitution pattern.
Uniqueness
Bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate is unique due to the presence of chlorine atoms in the benzene ring, which imparts distinct chemical properties. The chlorine atoms increase the compound’s reactivity towards nucleophilic substitution and enhance its thermal stability. This makes it particularly useful in applications requiring high-performance materials.
Propriétés
IUPAC Name |
bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O6/c13-9-6-8(12(18)20-4-2-16)10(14)5-7(9)11(17)19-3-1-15/h5-6,15-16H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIUMNYPGONCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(=O)OCCO)Cl)C(=O)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5188555.png)
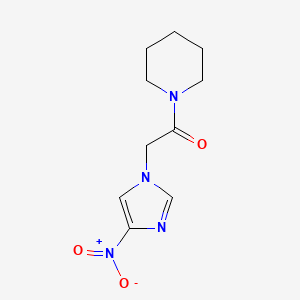
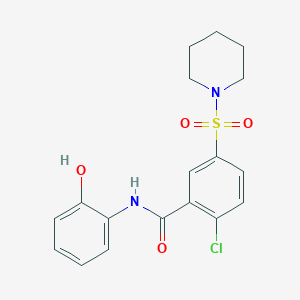
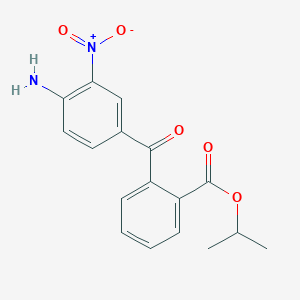
![2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B5188579.png)
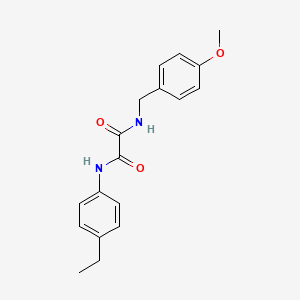
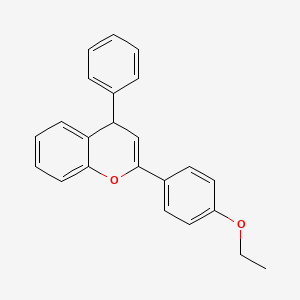
![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
![[(2S)-1-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B5188617.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)
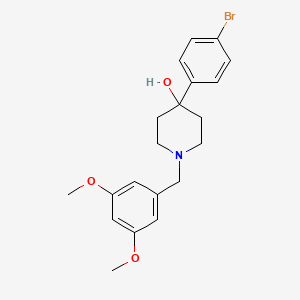
![[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B5188630.png)
![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5188665.png)

